Product packaging for 5-Bromo-3-cyclopropyl-1-methylindazole(Cat. No.:CAS No. 1311197-79-1)

5-Bromo-3-cyclopropyl-1-methylindazole

Cat. No.: B595159
CAS No.: 1311197-79-1
M. Wt: 251.127
InChI Key: KJFYYJFGROXETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indazole Heterocycles in Medicinal and Synthetic Chemistry Research

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in drug discovery and development. researchgate.netresearchgate.net Although rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.gov The versatility of the indazole nucleus allows it to act as a bioisostere of indole (B1671886), a common motif in biologically active compounds, which has spurred extensive research into its potential. guidechem.com

The therapeutic relevance of the indazole core is underscored by its presence in several FDA-approved drugs. These compounds, targeting a range of diseases, validate the utility of the indazole scaffold in creating effective and specific medicines. The success of these established drugs continues to motivate the synthesis and investigation of new, diverse indazole derivatives. researchgate.net

Table 1: Examples of FDA-Approved Indazole-Based Drugs

Drug Name Therapeutic Use
Axitinib Renal Cell Carcinoma (Cancer)
Pazopanib Renal Cell Carcinoma, Soft Tissue Sarcoma (Cancer)
Niraparib Ovarian, Fallopian Tube, Peritoneal Cancer
Entrectinib ROS1-positive Non-Small Cell Lung Cancer
Benzydamine Pain and Inflammation
Granisetron Nausea and Vomiting (Chemotherapy-induced)

Overview of Advanced Research Trajectories for Substituted Indazoles

The exploration of substituted indazoles is a major focus of contemporary medicinal chemistry. Research is concentrated on how different functional groups at various positions on the indazole ring influence the molecule's physicochemical properties and biological activity. The specific compound, 5-Bromo-3-cyclopropyl-1-methylindazole, incorporates three key substituents that are subjects of advanced research.

N-Methylation: The position of the substituent on the pyrazole ring nitrogen (N1 or N2) is critical. Methylation at the N1 position, as in the title compound, is a common strategy. It eliminates the N-H bond, which can alter properties like solubility, metabolic stability, and the ability to act as a hydrogen bond donor. rsc.orgacs.org Synthetic protocols often yield a mixture of N1 and N2 isomers, and the development of regioselective methylation methods remains an important area of synthetic research. rsc.org

C3-Substitution: The C3 position is frequently modified to modulate target binding. The introduction of a cyclopropyl (B3062369) group, a small, rigid ring, is a popular tactic in medicinal chemistry known as "magic ring" chemistry. The cyclopropyl group can improve metabolic stability, binding affinity, and membrane permeability. Its rigid nature can lock the molecule into a specific conformation favorable for binding to a biological target.

C5-Halogenation: The bromine atom at the C5 position is another significant feature. Halogenation is a key tool in drug design, often used to enhance binding affinity through halogen bonding or to block sites of metabolic degradation. Furthermore, a bromine substituent serves as a versatile synthetic handle, enabling further diversification of the molecule through transition-metal-catalyzed cross-coupling reactions to build more complex structures. cymitquimica.com

The combination of these specific substituents on the indazole core makes this compound a compound of interest for screening libraries aimed at discovering new drug candidates, particularly in areas like oncology where kinase inhibitors are prevalent. researchgate.netnih.gov

Table 2: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1311197-79-1 echemi.com
Molecular Formula C₁₁H₁₁BrN₂ sigmaaldrich.com
Molecular Weight 251.12 g/mol sigmaaldrich.com
Form Solid sigmaaldrich.com
InChI Key KJFYYJFGROXETI-UHFFFAOYSA-N sigmaaldrich.com

Identification of Current Research Gaps and Future Directions in Indazole Derivative Investigations

Despite significant progress, challenges and research gaps remain in the field of indazole chemistry. A primary challenge is achieving selectivity. For instance, in cancer research, many indazole-based kinase inhibitors target the ATP-binding site, which is conserved across many kinases, leading to off-target effects. A major future direction is the design of more selective inhibitors, potentially through allosteric targeting or by exploiting subtle differences in kinase structures. nih.gov

Another research gap is the limited exploration of the vast chemical space that substituted indazoles can occupy. While many derivatives have been synthesized, specific substitution patterns remain understudied. The compound this compound is a case in point. There is a lack of published, peer-reviewed studies detailing its synthesis and biological evaluation.

This specific lack of data highlights a clear future direction:

Systematic Synthesis and Characterization: Development and publication of a robust, regioselective synthetic route to this compound and related analogs.

Biological Screening: Comprehensive evaluation of the compound's biological activity across various assays, particularly in panels of cancer cell lines and kinase inhibition assays.

Structure-Activity Relationship (SAR) Studies: Using the 5-bromo substituent as a synthetic anchor, researchers can generate a library of derivatives to build a clear SAR. This would involve replacing the bromine with other groups to understand which interactions are critical for any observed biological activity.

In essence, this compound represents a well-defined yet unexplored starting point for a focused drug discovery program, leveraging the known potential of its constituent parts to probe for new therapeutic functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrN2 B595159 5-Bromo-3-cyclopropyl-1-methylindazole CAS No. 1311197-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-cyclopropyl-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-14-10-5-4-8(12)6-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFYYJFGROXETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716642
Record name 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311197-79-1
Record name 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311197-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromo 3 Cyclopropyl 1 Methylindazole

Strategic Retrosynthetic Analysis of the 5-Bromo-3-cyclopropyl-1-methylindazole Scaffold

A logical retrosynthetic analysis of this compound (I) suggests a disconnection strategy that hinges on the formation of the indazole core and the introduction of the key substituents at the N1, C3, and C5 positions. The primary disconnections involve the C3-cyclopropyl bond and the N1-methyl bond, leading back to a core 5-bromo-1H-indazole intermediate.

A plausible retrosynthetic pathway is as follows:

Target Molecule (I): this compound can be envisioned as arising from the N-methylation of 5-bromo-3-cyclopropyl-1H-indazole (II).

Intermediate (II): The C3-cyclopropyl group can be introduced via a cross-coupling reaction, such as a Suzuki-Miyaura coupling, from a 5-bromo-3-halo-1H-indazole precursor, for instance, 5-bromo-3-iodo-1H-indazole (III).

Intermediate (III): This 3-iodo derivative can be prepared from 5-bromo-1H-indazole (IV) through regioselective iodination at the C3 position.

Intermediate (IV): The synthesis of the 5-bromo-1H-indazole core itself can be achieved through various methods, a common one being the diazotization of a suitably substituted aniline (B41778), such as 4-bromo-2-methylaniline, followed by cyclization.

This analysis highlights the key synthetic challenges: the regioselective construction of the indazole ring, the selective functionalization at the C3 position, and the controlled N-alkylation.

Contemporary Approaches for Indazole Core Construction

The formation of the indazole ring is a critical step in the synthesis of this compound. Several modern synthetic methods have been developed to construct this bicyclic heterocycle with high efficiency and control over regioselectivity.

Intramolecular Cyclization Reactions for Indazole Ring Formation

Intramolecular cyclization is a powerful strategy for the synthesis of the indazole core. A common approach involves the cyclization of ortho-substituted phenylhydrazones. For instance, the reaction of a 2-halobenzaldehyde with a hydrazine (B178648) derivative can lead to the corresponding hydrazone, which can then undergo an intramolecular C-N bond formation to yield the indazole ring.

A notable example is the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline. This process typically involves the diazotization of the aniline followed by an intramolecular cyclization. Another approach involves the condensation of 2-fluoro-5-bromobenzaldehyde with hydrazine, followed by a cyclization reaction to form 5-bromo-1H-indazole.

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-bromo-2-methylaniline1. Acetic anhydride, Chloroform2. Potassium acetate (B1210297), Isoamyl nitrite, Reflux3. HCl, then NaOH5-bromo-1H-indazole94
2-fluoro-5-bromobenzaldehydeHydrazine, Reflux5-bromo-1H-indazoleNot specified

Table 1: Examples of Intramolecular Cyclization for Indazole Synthesis

Transition-Metal-Catalyzed Cross-Coupling Strategies for Indazole Synthesis

Transition-metal-catalyzed reactions, particularly those involving palladium, have become indispensable in the synthesis of complex heterocyclic compounds, including indazoles. These methods often offer high yields and functional group tolerance. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of C-C bonds. libretexts.org While often used for functionalization, it can also be employed in the construction of the indazole ring itself.

For the specific synthesis of this compound, a key step is the introduction of the cyclopropyl (B3062369) group at the C3 position. This is typically achieved via a Suzuki-Miyaura coupling reaction between a 3-halo-indazole derivative and cyclopropylboronic acid or its esters. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

SubstrateCoupling PartnerCatalyst/LigandBaseProductYield (%)Reference
3-Iodo-1H-indazoleCyclopropylboronic acidPd(OAc)2/XPhosK2CO33-Cyclopropyl-1H-indazoleModerate to Excellent nih.gov
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK2CO33-Aryl-pyrazolo[1,5-a]pyrimidin-5(4H)-oneGood nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling for C-C Bond Formation in Heterocycles

Microwave-Assisted Synthesis Protocols for Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indazoles and their derivatives. organic-chemistry.orgnih.gov

The synthesis of indazole derivatives can be significantly expedited using microwave irradiation. For instance, the cyclization steps and cross-coupling reactions, such as the Suzuki-Miyaura coupling, can often be performed in a fraction of the time required by traditional methods. nih.gov This is particularly advantageous for the multi-step synthesis of complex molecules like this compound.

Reaction TypeSubstratesConditionsTimeYield (%)Reference
Suzuki-Miyaura Coupling3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, p-methoxyphenylboronic acidMicrowave, 40 min40 minGood nih.gov
Decarboxylative CondensationSubstituted isatins, malonic/cyanoacetic acidsMicrowave, 5-10 min5-10 minup to 98 mdpi.com
Triazole SynthesisHydrazines, FormamideMicrowave, 10 min10 min54-81 organic-chemistry.org

Table 3: Examples of Microwave-Assisted Synthesis of Heterocycles

1,3-Dipolar Cycloaddition Reactions in Indazole Synthesis

1,3-Dipolar cycloaddition reactions provide a convergent and efficient route to five-membered heterocyclic rings. While less common for the direct synthesis of the indazole core itself, this methodology can be employed to construct related pyrazole (B372694) systems which are isomeric to indazoles. The reaction involves a 1,3-dipole, such as a diazo compound or a nitrile imine, and a dipolarophile, typically an alkene or alkyne. This approach is valuable for creating a diverse range of substituted heterocyclic scaffolds.

Regioselective Functionalization and Derivatization Strategies

Once the indazole core is constructed, regioselective functionalization is key to obtaining the desired this compound. This involves the selective introduction of the bromine atom at C5, the cyclopropyl group at C3, and the methyl group at N1.

The bromination of the indazole ring can be achieved using various brominating agents, with the position of substitution being influenced by the existing substituents and reaction conditions. For the introduction of the cyclopropyl group at C3, a common strategy is the halogenation of the C3 position followed by a transition-metal-catalyzed cross-coupling reaction. For example, 5-bromo-1H-indazole can be iodinated at the C3 position using iodine and a base, such as potassium carbonate, to yield 5-bromo-3-iodo-1H-indazole. chim.it This intermediate can then undergo a Suzuki-Miyaura coupling with cyclopropylboronic acid to install the cyclopropyl group.

N-Alkylation and N-Substitution Methods for Indazole Nitrogen Atoms

The regioselective introduction of an alkyl group, such as the methyl group at the N-1 position of the indazole core, is a critical step in the synthesis of this compound. Direct alkylation of an N-H indazole precursor, like 5-bromo-3-cyclopropyl-1H-indazole, can often lead to a mixture of N-1 and N-2 isomers. nih.govbeilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govbeilstein-journals.org

Research has shown that specific conditions can strongly favor the formation of the desired N-1 substituted product. For instance, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.org This method has demonstrated greater than 99% N-1 regioselectivity for certain C-3 substituted indazoles when using an alkyl bromide. beilstein-journals.org

Another effective method involves the use of cesium carbonate (Cs₂CO₃) in a solvent such as dioxane. This system, when used with alkyl tosylates, has been shown to produce N-1 substituted indazole analogs in excellent yields, often exceeding 90%. nih.govbeilstein-journals.org The choice of the electrophile, such as methyl iodide or dimethyl sulfate (B86663) for methylation, also plays a role in the reaction's outcome. The thermodynamic stability of the N-1 tautomer is often a driving force, and some methods achieve selectivity through an equilibration process that favors this more stable isomer. nih.gov

In contrast, achieving N-2 selectivity often requires different strategies, such as Mitsunobu conditions, which involve reacting the indazole with an alcohol in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). nih.govbeilstein-journals.org The careful selection of these parameters is, therefore, essential for controlling the regiochemical outcome of the N-alkylation process.

C-Functionalization at Brominated and Cyclopropyl Positions (C-5 and C-3)

Once the this compound scaffold is assembled, its bromine atom at the C-5 position and the cyclopropyl group at the C-3 position serve as handles for further molecular elaboration.

C-5 Functionalization: The carbon-bromine bond at the C-5 position is a prime site for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most effective methods for forming new carbon-carbon bonds at this position. rsc.org This reaction involves coupling the bromoindazole with a boronic acid or boronate ester in the presence of a palladium catalyst, a base, and a suitable ligand. mdpi.comnih.gov This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents. The reaction conditions, including the choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., toluene, dioxane, DMF), are optimized to maximize yield and tolerate various functional groups on the coupling partners. mdpi.comnih.gov Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, can also be employed at the C-5 position to introduce alkene, alkyne, and nitrogen-based functionalities, respectively.

C-3 Functionalization: While the cyclopropyl group at C-3 is generally more stable and less reactive than the C-5 bromine, the adjacent benzene (B151609) ring of the indazole offers sites for functionalization. Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization. wikipedia.org In this process, a directing metalation group (DMG) on the indazole ring interacts with an organolithium reagent (like n-butyllithium or LiTMP) to direct deprotonation at an adjacent ortho position. wikipedia.orgacs.org For an N-1 substituted indazole, the N-1 substituent and the fused pyrazole ring can direct metalation to the C-7 position. queensu.camobt3ath.com Subsequent quenching of the resulting aryllithium intermediate with an electrophile (e.g., I₂, TMSCl, aldehydes) installs a new substituent at the C-7 position with high regioselectivity. queensu.camobt3ath.com

Stereoselective Introduction of the Cyclopropyl Moiety

The synthesis of enantiomerically pure or enriched compounds often requires the stereoselective introduction of chiral centers. For this compound, this would involve the stereocontrolled formation of the cyclopropyl group. This is typically achieved by performing a cyclopropanation reaction on a suitable precursor to the indazole ring.

Versatile and stereocontrolled synthetic routes to cyclopropyl-containing molecules have been developed, often starting from chiral precursors. nih.gov For example, a cyclopropanation reaction on an olefin derived from a chiral starting material, such as D-glyceraldehyde, can produce enantiopure cyclopropane (B1198618) precursors. nih.gov The stereochemistry of the reaction can be controlled by using chiral catalysts or auxiliaries.

One common method is the Simmons-Smith reaction, where an olefin is treated with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. The use of chiral ligands or additives in this reaction can induce asymmetry and lead to the formation of one enantiomer of the cyclopropane product in excess. Another approach involves the catalytic cyclopropanation of alkenes with diazo compounds, using chiral rhodium or copper catalysts. Furthermore, methods involving the diastereoselective debromination of dibromocyclopropanes can yield monobromocyclopropanes with controlled stereochemistry, which can then be further functionalized. acs.org These stereochemically defined cyclopropyl precursors can then be carried forward through subsequent reaction steps to form the final chiral indazole target. mdpi.com

Optimization of Reaction Conditions and Yields for Substituted Indazoles

The efficient synthesis of complex molecules like this compound relies heavily on the optimization of reaction conditions to maximize yields and minimize side products. This process involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

For instance, in the halogenation of indazole scaffolds, screening different solvents, temperatures, and amounts of the halogenating agent (e.g., N-Bromosuccinimide, NBS) is crucial for achieving high yields of the desired monobrominated product. nih.govrsc.org Similarly, for Suzuki-Miyaura cross-coupling reactions at the C-5 bromo position, optimization is key. The choice of palladium catalyst, ligand, base, and solvent system can dramatically affect the reaction outcome. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often reducing reaction times from hours to minutes and improving yields. nih.gov

The following tables provide illustrative examples of how reaction conditions are optimized for key steps in the synthesis of substituted indazoles.

Table 1: Optimization of Mono-Bromination of a 2H-Indazole Derivative This table illustrates the effect of solvent and temperature on the yield of a mono-brominated indazole product using NBS.

Entry Solvent Temperature (°C) Time (h) Yield (%) Reference
1 CH₂Cl₂ 25 2 45 rsc.org
2 THF 25 2 53 rsc.org
3 CH₃CN 50 2 81 rsc.org
4 EtOH 50 2 92 rsc.org
5 H₂O 95 5 85 rsc.org

Data is illustrative, based on findings for 2H-indazoles.

Table 2: Optimization of N-1 Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate This table shows the impact of different bases and solvents on the regioselectivity and yield of N-1 alkylation.

Entry Base Solvent Temperature (°C) N-1 Product Yield (%) N-2 Product Yield (%) Reference
1 NaH DMF 25 38 46 nih.gov
2 K₂CO₃ DMF 25 44 40 beilstein-journals.org
3 Cs₂CO₃ Dioxane 90 >90 <5 nih.govbeilstein-journals.org
4 Cs₂CO₃ DMF 90 84 16 nih.gov
5 Cs₂CO₃ NMP 90 81 19 nih.gov

Yields are for a model substrate, methyl 5-bromo-1H-indazole-3-carboxylate, with an alkyl tosylate.

Advanced Isolation and Purification Techniques for Complex Indazole Derivatives

The synthesis of substituted indazoles, particularly reactions involving N-alkylation or functional group interconversion, often results in mixtures of isomers or products with closely related polarities. google.com This necessitates the use of advanced isolation and purification techniques to obtain the target compound with high purity.

Column chromatography is the most common method for separating complex mixtures of indazole derivatives. nih.gov Silica gel is the standard stationary phase, and the mobile phase is typically a gradient mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). nih.govmdpi.com The precise solvent system is chosen based on the polarity of the compounds to be separated, as determined by thin-layer chromatography (TLC).

For challenging separations, such as those involving N-1 and N-2 isomers which can have very similar retention factors, High-Performance Liquid Chromatography (HPLC), including preparative HPLC, may be employed. This technique offers higher resolution and efficiency compared to standard column chromatography.

Recrystallization is another powerful purification technique, particularly for obtaining highly pure, crystalline solids. A key challenge is finding a suitable solvent or solvent system in which the desired compound has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble. A patent describes a method for separating substituted indazole isomers by recrystallization from a mixed solvent system, such as acetone/water, ethanol/water, or acetonitrile/water, to obtain single isomers with purities exceeding 99%. google.com This method is noted for its simplicity and scalability for industrial production. google.com

Comprehensive Spectroscopic and Analytical Characterization of 5 Bromo 3 Cyclopropyl 1 Methylindazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities, and through-bond or through-space correlations, a definitive picture of the molecular structure can be assembled.

High-Resolution ¹H NMR and ¹³C NMR for Chemical Shift and Multiplicity Analysis

The ¹H NMR spectrum of 5-Bromo-3-cyclopropyl-1-methylindazole is predicted to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the protons of the N-methyl group, and the protons of the cyclopropyl (B3062369) substituent. The bromine atom at the C5 position and the cyclopropyl group at the C3 position will exert significant electronic effects, influencing the chemical shifts of the aromatic protons. The N-methyl group is expected to appear as a sharp singlet, while the cyclopropyl protons will present as a complex set of multiplets due to their diastereotopic nature and geminal and vicinal couplings.

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on each unique carbon environment within the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine substituent and the nitrogen atoms of the indazole ring. The carbons of the N-methyl and cyclopropyl groups will also have characteristic chemical shifts.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-4~7.8d~8.8
H-6~7.4dd~8.8, 2.0
H-7~7.6d~2.0
N-CH₃~4.0s-
Cyclopropyl-CH~2.1m-
Cyclopropyl-CH₂~1.1-1.3m-

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C3~148
C3a~123
C4~122
C5~115
C6~129
C7~112
C7a~140
N-CH₃~35
Cyclopropyl-CH~8
Cyclopropyl-CH₂~10

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the aromatic protons H-6 and H-7, as well as between H-6 and H-4. Within the cyclopropyl group, the methine proton would show correlations to the methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as C4-H4, C6-H6, C7-H7, the N-methyl group, and the carbons of the cyclopropyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key correlations would be expected from the N-methyl protons to C3a and C7a, confirming the position of the methyl group at N1. The cyclopropyl methine proton would show correlations to C3 and C3a, confirming its attachment to the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the N-methyl protons and the H-7 proton of the indazole ring, providing further evidence for the 1-methyl substitution pattern.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental formula, C₁₁H₁₁BrN₂. The presence of bromine would be readily apparent from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Predicted HRMS Data

Ion Formula Predicted m/z
[M]⁺ (⁷⁹Br)C₁₁H₁₁⁷⁹BrN₂250.01599
[M]⁺ (⁸¹Br)C₁₁H₁₁⁸¹BrN₂252.01394

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A likely fragmentation pathway would involve the loss of the cyclopropyl group, leading to a stable indazole fragment. Another common fragmentation for N-methylated compounds is the loss of a methyl radical. The bromine atom can also be lost as a radical.

Predicted Major Fragment Ions in MS/MS

Predicted m/z Proposed Fragment Structure/Loss
235[M - CH₃]⁺
209[M - C₃H₅]⁺
171[M - Br]⁺
130[C₈H₈N]⁺ (from loss of Br and HCN)

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the indazole ring, the C-H stretching of the methyl and cyclopropyl groups, and the C-Br stretching.

Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (CH₃, Cyclopropyl)3000-2850
C=C and C=N Aromatic Ring Stretch1620-1450
CH₂ Scissoring (Cyclopropyl)~1450
C-N Stretch1380-1300
C-Br Stretch680-550

X-ray Crystallography for Definitive Solid-State Structural Analysis and Bond Parameters

X-ray crystallography is the benchmark technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. While specific crystallographic data for this compound is not publicly available in crystallographic databases, a detailed analysis can be extrapolated from closely related, structurally characterized indazole derivatives. For instance, the crystal structure of compounds like tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate provides significant insights into the expected geometry and intermolecular interactions of the brominated indazole core. nih.gov

The cyclopropyl ring, with its inherent strain, will adopt a specific orientation relative to the indazole plane. This orientation is determined by minimizing steric hindrance with the adjacent substituents and optimizing packing efficiency. Intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules and van der Waals forces, are expected to be the primary drivers of the crystal packing. nih.gov

Table 1: Predicted Crystallographic Data and Bond Parameters for this compound This table presents hypothetical data based on known structures of related bromo-indazole derivatives.

ParameterPredicted Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 12 Å, b ≈ 9 Å, c ≈ 26 Å
β ≈ 98°
Bond Length (C-Br) ~1.90 Å
Bond Length (N1-C) ~1.47 Å (N1-Methyl)
Bond Length (C3-C_cpr) ~1.50 Å (C3-Cyclopropyl)
Dihedral Angle ~2.5° (between pyrazole (B372694) and benzene (B151609) rings)

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography is an indispensable tool in chemical analysis for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for ensuring its purity and identifying any potential byproducts from its synthesis.

HPLC is the preferred method for determining the purity and quantifying non-volatile compounds. A reversed-phase HPLC method would be highly effective for analyzing this compound due to its aromatic and moderately polar nature. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

The method can be optimized to separate the main compound from any starting materials, reagents, or side-products, such as isomers or degradation products. The purity of a sample is typically determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. nih.govnih.gov

Table 2: Representative HPLC Method for Purity Analysis This table outlines a hypothetical but standard HPLC method suitable for this type of compound.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm × 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)
Gradient 50% to 95% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~12-15 minutes
Purity Specification >98%

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile impurities and byproducts that may be present in a sample of this compound. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each component. For this compound, characteristic fragments would likely arise from the cleavage of the methyl and cyclopropyl groups, as well as the bromine atom from the indazole core. The presence of bromine would be indicated by a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio). researchgate.netnih.gov

Table 3: Predicted GC-MS Fragmentation Data This table shows predicted mass-to-charge (m/z) ratios for significant fragments.

m/z (Mass-to-Charge Ratio)Predicted Fragment Identity
250/252Molecular Ion [M]+
235/237Loss of methyl group (-CH₃)
209/211Loss of cyclopropyl group (-C₃H₅)
171Loss of bromine atom (-Br)
130Indazole core fragment

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if applicable to cyclopropyl stereochemistry)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. libretexts.org The compound this compound, as named, does not specify any stereochemistry. An unsubstituted cyclopropyl group attached to the indazole ring does not, by itself, create a chiral center.

However, if the cyclopropyl ring were to be substituted in a way that introduces a chiral center (for example, 1,2-disubstitution on the cyclopropyl ring), then the resulting molecule would be chiral and exist as a pair of enantiomers. In such a hypothetical scenario, Circular Dichroism would be a critical tool for determining the absolute configuration of the stereocenter(s). nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. libretexts.org Enantiomers, being mirror images, will produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for each possible enantiomer, the absolute configuration of the chiral center can be definitively assigned. This technique is particularly valuable when obtaining a single crystal for X-ray crystallography is not feasible. nih.gov While not directly applicable to the achiral "this compound," its utility in the analysis of potentially chiral derivatives is a crucial consideration in synthetic and medicinal chemistry.

Theoretical and Computational Investigations on 5 Bromo 3 Cyclopropyl 1 Methylindazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which the electronic structure and chemical reactivity of 5-Bromo-3-cyclopropyl-1-methylindazole can be predicted.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like this compound, DFT can be employed to determine key electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the indazole ring and the bromine atom would be expected to show negative electrostatic potential.

Global reactivity descriptors , derived from HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific values for this compound are not available, studies on similar bromo-substituted aromatic compounds provide a reference for the expected trends. nih.gov

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are illustrative and not based on actual calculations for the specific compound.)

DescriptorFormulaHypothetical Value
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.2 eV
Energy Gap (ΔE)ELUMO - EHOMO5.3 eV
Electronegativity (χ)-(EHOMO + ELUMO)/23.85 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.65 eV
Softness (S)1/η0.38 eV-1
Electrophilicity Index (ω)χ2/(2η)2.79 eV

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org Computational methods can predict BDEs, offering insights into the weakest bonds within a molecule and potential sites for radical reactions. For this compound, the C-Br bond is of particular interest, as its cleavage is often a key step in synthetic transformations like cross-coupling reactions. acs.org The strength of this bond can be influenced by the electronic nature of the indazole ring and its substituents. General trends in BDEs for bromo-aromatic compounds can be found in the literature. ucsb.edursc.org

Computational analysis can also be used to map out entire reaction pathways , identifying transition states and intermediates. This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of reaction mechanisms. For instance, the mechanism of N-methylation or the pathways of various coupling reactions could be elucidated.

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. The position of the hydrogen atom on the pyrazole (B372694) ring significantly affects the molecule's properties and biological activity. nih.gov While the N-methylation in this compound precludes this specific tautomerism, computational studies are vital for understanding the relative stabilities of different positional isomers (e.g., bromo substitution at different positions on the benzene (B151609) ring). By calculating the ground-state energies of various isomers, their relative abundance at equilibrium can be predicted.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with their environment.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, the orientation of the cyclopropyl (B3062369) group relative to the indazole ring is a key conformational feature. The potential energy surface associated with the rotation of the cyclopropyl group can be computationally scanned to identify the lowest energy conformers. Studies on other cyclopropyl-substituted systems have shown that the cyclopropyl group can influence the conformational preferences of adjacent substituents. rsc.orgresearchgate.net

Given that many indazole derivatives exhibit biological activity, molecular docking is a valuable computational tool to predict how this compound might interact with biological macromolecules, such as enzymes or receptors. nih.govnih.gov In a docking simulation, the molecule is placed into the binding site of a target protein, and its binding orientation and affinity are scored. This can help to identify potential biological targets and to rationalize structure-activity relationships. The bromine atom, methyl group, and cyclopropyl group would all play roles in the binding interactions through hydrophobic, hydrogen bonding, or halogen bonding interactions.

Molecular Dynamics Simulations for Ligand Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its interactions when bound to a biological target, such as a protein receptor. These simulations solve Newton's equations of motion for a system of interacting particles, offering a dynamic picture of the ligand-receptor complex at the atomic level.

Detailed Research Findings:

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic compounds and kinase inhibitors. In a typical study, the compound would first be placed into the binding site of a target protein using molecular docking. The resulting complex is then subjected to MD simulations for a duration of nanoseconds to microseconds.

The primary goals of such a simulation would be:

To Assess Binding Stability: Researchers would monitor the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its starting docked pose. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the pocket.

To Analyze Conformational Changes: The Root Mean Square Fluctuation (RMSF) of individual atoms or residues is calculated to identify which parts of the ligand and protein are flexible or rigid. This can reveal key conformational adjustments upon binding.

To Characterize Interactions: The simulation allows for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. The persistence of these interactions over time is a strong indicator of binding affinity. For instance, studies on other bromo-substituted compounds have shown that the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. nih.gov

The results from these simulations are crucial for validating docking poses and understanding the dynamic nature of the binding event, which static modeling alone cannot provide.

Interactive Data Table: Illustrative MD Simulation Metrics Below is a representative table of data that would be generated from an MD simulation of this compound bound to a hypothetical protein target.

MetricValue (Illustrative)Interpretation
Ligand RMSD (Å)1.5 ± 0.3A low and stable value indicates the ligand does not significantly deviate from its initial binding pose, suggesting stable binding.
Protein RMSF (Å)0.8 - 2.5Higher fluctuations in loop regions, lower in the binding site, indicating a stable binding pocket.
Radius of Gyration (nm)2.2 ± 0.1A consistent value suggests the overall protein structure remains compact and does not undergo major unfolding during the simulation.
H-Bonds (Occupancy %)75% (N-H...O)High occupancy indicates a persistent and strong hydrogen bond, crucial for anchoring the ligand.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity or property.

Detailed Research Findings:

For this compound, a QSAR study would typically be part of a broader investigation involving a series of related indazole analogues. The goal would be to understand how modifications to the indazole core (e.g., changing the substituent at the 5-position or altering the group at the 3-position) affect a specific biological activity, such as enzyme inhibition. nih.gov

The process involves:

Descriptor Calculation: A wide range of molecular descriptors for this compound and its analogues would be calculated. These fall into categories such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Building: Using a dataset of compounds with known activities, a statistical model (e.g., multiple linear regression, partial least squares) is generated to create an equation that predicts activity based on the most relevant descriptors.

A hypothetical QSPR study could focus on predicting properties like solubility or melting point. By understanding which structural features influence these properties, chemists can design new molecules with improved characteristics. The presence of the bromine atom and the cyclopropyl group would be significant contributors to the calculated descriptors for this molecule.

Interactive Data Table: Key Molecular Descriptors for QSAR/QSPR This table shows a selection of theoretical descriptors that would be calculated for this compound in a QSAR/QSPR study.

Descriptor TypeDescriptor NamePredicted Value (Illustrative)Significance in Modeling
PhysicochemicalLogP (Octanol-Water Partition)3.8Measures lipophilicity, influencing membrane permeability and solubility.
TopologicalTopological Polar Surface Area28.5 ŲRelates to hydrogen bonding potential and is often correlated with transport properties.
ElectronicDipole Moment2.1 DebyeInfluences polar interactions and solubility in polar solvents.
StructuralNumber of Rotatable Bonds1A low number suggests conformational rigidity, which can be favorable for binding affinity.
StructuralMolecular Weight251.12 g/mol A fundamental property influencing diffusion and fitting within binding pockets. sigmaaldrich.comechemi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Elimination (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. nih.gov These predictions are vital in early-stage drug discovery to identify compounds that are likely to have favorable properties in the body, such as good oral bioavailability and appropriate metabolic stability. mdpi.com Various software and web tools, such as SwissADME and pkCSM, are used to generate these predictions based on the molecule's structure. nih.govresearchgate.netresearchgate.net

Detailed Research Findings:

An in silico ADME profile for this compound would provide a comprehensive overview of its drug-like potential. Computational models predict a range of crucial parameters:

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) would indicate how well the compound might be absorbed from the gastrointestinal tract. Lipinski's "Rule of Five" is a commonly used filter, and this compound's properties would be checked against it. mdpi.com

Distribution: Key predictions include blood-brain barrier (BBB) permeability and plasma protein binding. mdpi.com Knowing if a compound is likely to cross the BBB is critical for drugs targeting the central nervous system. nih.gov

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For example, predictions would show whether it is a substrate or inhibitor of major isoforms like CYP2D6 or CYP3A4, which is important for anticipating drug-drug interactions. mdpi.com

Elimination: Predictions often include the total clearance rate and whether the compound is a substrate for renal transporters, giving an idea of how it might be excreted from the body.

These predictive models allow for the early flagging of potential liabilities, guiding the synthesis of new analogues with improved ADME profiles.

Interactive Data Table: Predicted ADME Properties The following table presents an illustrative in silico ADME profile for this compound, based on typical outputs from predictive software.

ADME ParameterProperty PredictedPredicted Value (Illustrative)Implication
Absorption Lipinski's Rule of Five0 ViolationsGood drug-likeness; likely to have good oral absorption and permeation.
Human Intestinal Absorption>90%Expected to be well-absorbed from the gut. nih.gov
Distribution Blood-Brain Barrier (BBB) Perm.NoUnlikely to cross the BBB, suggesting it would primarily act peripherally.
Plasma Protein Binding~95%High binding may limit the free fraction of the compound available for pharmacological activity.
Metabolism CYP2D6 InhibitorNoLow risk of inhibiting the metabolism of other drugs processed by this key enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions with other compounds metabolized by CYP3A4.
Elimination Total Clearance (log ml/min/kg)0.5Suggests a moderate rate of clearance from the body.

Biological and Pharmacological Research Applications of Indazole Derivatives, with Emphasis on Structural Relevance to 5 Bromo 3 Cyclopropyl 1 Methylindazole

Mechanistic Investigations of Biological Activity Pathways

Understanding how indazole derivatives exert their effects at a molecular level is crucial for the rational design of new therapeutic agents. Investigations have centered on their interactions with key biological macromolecules and their subsequent impact on cellular communication networks.

The indazole scaffold is a prominent feature in numerous enzyme inhibitors, particularly targeting kinases, which are pivotal in cellular signaling. rsc.orgnih.gov The N1-alkylation, a feature of 5-Bromo-3-cyclopropyl-1-methylindazole, has been explored in the design of dual inhibitors. For instance, N1-alkylated indazoles have been developed as potent inhibitors of both butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK), which are implicated in neuroinflammation and Alzheimer's disease. acs.orgacs.org In these designs, the N1-alkyl group probes a specific hydrophobic region in the target enzyme. acs.org

Indazole derivatives are also effective inhibitors of other enzyme classes. They have been investigated as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape. nih.govnih.gov Studies on 3-substituted 1H-indazoles revealed that the presence of a carbohydrazide (B1668358) moiety at the C3-position was crucial for potent IDO1 inhibition. nih.gov Similarly, various indazole derivatives have been designed to target Fibroblast Growth Factor Receptors (FGFRs), with substitutions at multiple positions on the indazole ring influencing inhibitory activity. nih.govnih.govnih.gov For example, 1H-indazol-3-amine derivatives have shown promise as FGFR1 inhibitors, with IC₅₀ values as low as 15.0 nM. nih.gov

Table 1: Enzyme Inhibition by Selected Indazole Derivatives
CompoundTarget EnzymeInhibition (IC₅₀)Reference
1H-indazol-3-amine derivative 98FGFR115.0 nM nih.gov
1H-indazole derivative 109EGFR T790M5.3 nM nih.gov
1H-indazole derivative 119ERK 1/220 nM / 7 nM nih.gov
1H-indazole amide derivative 116ERK1/29.3 ± 3.2 nM nih.govmdpi.com
3-aminoindazole derivative 127 (Entrectinib)Anaplastic Lymphoma Kinase (ALK)12 nM nih.gov
1H-indazole derivative 120IDO15.3 µM nih.gov
N1-alkylated indazole 94p38α MAPK25 nM acs.orgacs.org
N1-alkylated indazole 94Butyrylcholinesterase (hBChE)1.8 µM acs.orgacs.org

Receptor binding assays are fundamental in pharmacology for identifying and characterizing ligands that can modulate receptor function. merckmillipore.com Indazole derivatives have been evaluated for their affinity towards various receptors. Radioligand binding assays, which measure the displacement of a known radiolabeled ligand by the test compound, are commonly used to determine binding affinity. merckmillipore.comnih.gov

A series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives were assessed for their affinity to I₂ imidazoline (B1206853) receptors and α₂-adrenergic receptors. nih.gov In this study, the presence and position of a halogen substituent on the indazole ring significantly influenced binding affinity and selectivity. Specifically, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole demonstrated a remarkable 3076-fold higher affinity for I₂ imidazoline receptors over α₂-adrenergic receptors, highlighting how a halogen, structurally related to the bromine in this compound, can drive receptor selectivity. nih.gov Furthermore, many indazole-based anticancer agents function by inhibiting receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking downstream signaling. rsc.orgnih.gov

Table 2: Receptor Binding Affinity of a Halogenated Indazole Derivative
CompoundTarget ReceptorBinding Affinity (Kᵢ)Selectivity (α₂/I₂)Reference
4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazoleI₂ Imidazoline1.8 ± 0.4 nM3076 nih.gov
4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazoleα₂-Adrenergic5540 ± 1200 nM nih.gov

The therapeutic effects of indazole derivatives are often the result of their interference with critical cellular signaling pathways. rsc.orgnih.gov A key pathway implicated in cancer and frequently targeted by indazoles is the PI3K/AKT/mTOR signaling cascade, which governs cell growth, proliferation, and survival. nih.gov A series of 3-amino-1H-indazole derivatives were shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in gastric cancer cells. nih.gov

In other studies, certain indazole derivatives were found to promote apoptosis through the ROS-mitochondrial pathway. rsc.org Treatment of breast cancer cells with compound 2f, an indazole derivative, led to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. rsc.org This was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, demonstrating a clear mechanism for inducing programmed cell death. rsc.orgrsc.org Additionally, indazole derivatives that inhibit VEGFR disrupt signaling involved in angiogenesis, a critical process for tumor growth and metastasis. nih.govnih.gov

Evaluation of Therapeutic Potential in Disease Models

The translation of mechanistic findings into therapeutic applications is demonstrated through the evaluation of indazole derivatives in various disease models. These studies provide evidence of their efficacy and potential for clinical development.

The indazole scaffold is present in several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, which function as multi-kinase inhibitors. rsc.org This underscores the significant therapeutic potential of this chemical class in oncology. nih.govnih.govcapes.gov.br Research has shown that novel indazole derivatives exhibit potent growth-inhibitory activity against a range of cancer cell lines. rsc.orgrsc.org

For example, the indazole derivative 2f was found to inhibit the proliferation and colony formation of 4T1 breast cancer cells, with IC₅₀ values ranging from 0.23 to 1.15 µM across several cell lines. rsc.orgrsc.orgresearchgate.net Mechanistically, this compound was shown to induce apoptosis and disrupt cancer cell migration and invasion by reducing the expression of matrix metalloproteinase-9 (MMP9). rsc.org Another study on 3-(pyrrolopyridin-2-yl)indazole derivatives identified a compound with potent inhibitory effects against the HL60 leukemia cell line, with an IC₅₀ value of just 8.3 nM. mdpi.com These studies highlight the broad applicability of the indazole core, where substitutions analogous to those on this compound can be tailored to achieve high potency against specific cancer types.

Table 3: In Vitro Anticancer Activity of Selected Indazole Derivatives
CompoundCancer Cell LineActivity (IC₅₀)Reference
Compound 2f4T1 (Breast)0.23 µM rsc.orgrsc.org
Compound 2fA549 (Lung)1.15 µM rsc.org
Compound 2fHepG2 (Liver)0.51 µM rsc.org
Compound 2fHCT116 (Colon)0.38 µM rsc.org
W24HGC-27 (Gastric)0.43 µM nih.gov
W24HT-29 (Colon)0.76 µM nih.gov
Compound 93HL60 (Leukemia)8.3 nM mdpi.com
Compound 93HCT116 (Colon)1.3 nM mdpi.com

Beyond cancer, the indazole scaffold has been explored for its potential in combating infectious diseases. nih.govnih.govtandfonline.com Indazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. researchgate.netnih.gov A study of N-methyl-3-aryl indazoles, which share the N1-methylation pattern with the title compound, showed activity against bacterial strains like Escherichia coli and Bacillus cereus, as well as the fungal strain Candida albicans. nih.gov

The nature of substituents on the indazole ring is a key determinant of antimicrobial potency. A study on 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles found that compounds possessing electron-withdrawing groups, such as chloro, nitro, or bromo, were more potent against the tested bacterial and fungal strains than standard drugs like ciprofloxacin (B1669076) and fluconazole. tandfonline.com This finding is particularly relevant to this compound, as the 5-bromo substituent is an electron-withdrawing group that could contribute favorably to its antimicrobial profile.

Table 4: Minimum Inhibitory Concentration (MIC) of Antimicrobial Indazole Derivatives
CompoundMicroorganismActivity (MIC in µg/mL)Reference
Compound 27 (-Cl)S. aureus12 tandfonline.com
Compound 27 (-Cl)E. coli12 tandfonline.com
Compound 28 (-NO₂)S. aureus12 tandfonline.com
Compound 28 (-NO₂)E. coli12 tandfonline.com
Compound 32 (-Br)S. aureus12 tandfonline.com
Compound 32 (-Br)E. coli12 tandfonline.com
Ciprofloxacin (Standard)S. aureus25 tandfonline.com
Ciprofloxacin (Standard)E. coli25 tandfonline.com
Fluconazole (Standard)A. flavus25 tandfonline.com

Anti-inflammatory Properties and Pathways of Action

Indazole derivatives are well-documented for their significant anti-inflammatory activities. nih.govresearchgate.net Research has shown that the indazole nucleus is a key pharmacophore for designing agents to treat inflammatory disorders. nih.gov The mechanisms underlying these effects often involve the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokines, and scavenging of reactive oxygen species. nih.gov

Studies on various indazole derivatives have demonstrated their ability to inhibit the inflammatory response in a dose-dependent manner. bldpharm.com For instance, in carrageenan-induced paw edema models in rats, indazole compounds have shown significant anti-inflammatory effects. nih.gov The primary pathways of action identified include:

Inhibition of Cyclooxygenase-2 (COX-2): Many indazole derivatives function as selective COX-2 inhibitors. nih.govnih.gov COX-2 is an enzyme upregulated during inflammation that mediates the production of prostaglandins. By inhibiting COX-2, these compounds reduce pain and inflammation. A study investigating indazole and its amino and nitro derivatives showed significant COX-2 inhibition, with IC₅₀ values ranging from 12.32 to 23.42 μM. nih.gov

Suppression of Pro-inflammatory Cytokines: Indazole derivatives have been found to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov For example, indazole itself was shown to inhibit TNF-α production with an IC₅₀ value of 220.11 μM. nih.gov The halogenated substitution, such as the 5-bromo group in the title compound, is relevant here. A compound containing a 5-bromo-3-chloro-2-hydroxybenzyl moiety, LX007, was shown to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in microglial cells by downregulating MAPKs and NF-κB activation. nih.gov

Free Radical Scavenging: Some indazoles possess antioxidant properties, contributing to their anti-inflammatory profile by reducing oxidative stress that accompanies inflammation. nih.gov They have shown concentration-dependent inhibition of lipid peroxidation and scavenging activity against radicals like DPPH and nitric oxide. nih.gov

The structural features of this compound, particularly the halogen substitution, are consistent with features seen in other anti-inflammatory compounds, suggesting it could potentially exhibit similar activities.

Table 1: In Vitro Anti-inflammatory Activity of Selected Indazole Derivatives

CompoundTargetActivity (IC₅₀)Reference
IndazoleCOX-215.46 μM nih.gov
5-AminoindazoleCOX-212.32 μM nih.gov
6-NitroindazoleCOX-223.42 μM nih.gov
IndazoleTNF-α Inhibition220.11 μM nih.gov
5-AminoindazoleTNF-α Inhibition230.19 μM nih.gov

Investigations into Other Pharmacological Applications (e.g., neuroprotection, cardiovascular modulation)

Beyond inflammation, the indazole scaffold is integral to compounds developed for a wide array of pharmacological targets, including those in the central nervous and cardiovascular systems.

Neuroprotection: Indazole derivatives have emerged as promising candidates for treating neurodegenerative diseases. nih.gov Some compounds have shown neuroprotective effects against β-amyloid-induced toxicity, a hallmark of Alzheimer's disease. nih.gov The mechanisms often involve modulation of neurotransmitter systems or neuro-inflammatory pathways.

Cholinesterase Inhibition: Certain 5-substituted indazole derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Dual BChE and p38α mitogen-activated protein kinase (MAPK) inhibitors based on an N1-alkylated indazole scaffold have been developed, suggesting a role in mitigating cognitive decline and neuroinflammation. acs.orgacs.org

Cannabinoid Receptor Modulation: The cannabinoid type 2 (CB2) receptor is a therapeutic target for neurodegenerative diseases. Activation of CB2 receptors by a novel indazole derivative was found to prevent β-amyloid-induced cell death in neuronal cells. nih.gov Furthermore, patents describe indazole derivatives with C3-cycloalkyl substitutions as CB1 receptor agonists for the treatment of pain, which has a significant neurological component. google.com

Cardiovascular Modulation: Indazole derivatives have been investigated for various cardiovascular diseases, including hypertension, thrombosis, and ischemia-reperfusion injury. nih.gov

Vasodilation and Anti-platelet Aggregation: The indazole derivative YC-1 is a well-known activator of soluble guanylyl cyclase (sGC), a key signaling molecule in the cardiovascular system, leading to vasodilation and inhibition of platelet aggregation. austinpublishinggroup.com

Kinase Inhibition: The p38 MAPK inhibitor ARRY-371797, which contains an indazole core, has been tested in clinical trials for cardiomyopathy, highlighting the scaffold's utility in targeting cardiac signaling pathways. nih.gov

β3-Adrenergic Receptor Agonism: Novel indazole derivatives have been identified as highly potent and selective β3-adrenergic receptor (β3-AR) agonists. acs.org These compounds have the potential to treat overactive bladder without the cardiovascular side effects, such as increased heart rate, that can be associated with less selective agonists. acs.org

The diverse roles of substituted indazoles in neuroprotection and cardiovascular modulation suggest that this compound could be a candidate for screening in these therapeutic areas.

In Vitro and In Silico Toxicity Profiling and Metabolic Stability Assessments

Early assessment of toxicity and metabolic stability is a critical step in drug discovery to minimize late-stage failures. nih.gov For indazole derivatives, these properties are heavily influenced by the nature and position of their substituents.

In Vitro and In Silico Toxicity Profiling: Computational (in silico) models are increasingly used to predict the potential toxicity of compounds before synthesis, saving time and resources. nih.govbldpharm.com For the indazole class, while the core itself is found in many approved drugs, specific substitutions can introduce liabilities. austinpublishinggroup.comnih.gov Safety data for commercially available, structurally related compounds like 5-Bromo-1H-indazole and 5-Bromo-3-methyl-1H-indazole indicate potential for acute oral toxicity, skin irritation, and serious eye irritation. cymitquimica.comchemicalbook.comfishersci.fi For the specific compound this compound, supplier data indicates it is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). sigmaaldrich.com However, comprehensive toxicity studies are not publicly available. epa.gov

In Vitro Metabolic Stability Assessments: Metabolic stability, typically assessed using liver microsomes or hepatocytes, determines a compound's half-life and clearance, which are key pharmacokinetic parameters. researchgate.netwuxiapptec.com The indazole scaffold can be subject to various metabolic transformations.

Phase I Metabolism: Studies on indazole-containing synthetic cannabinoids like MDMB-CHMINACA show that hydroxylation (often on alkyl or cycloalkyl moieties) and hydrolysis of ester or amide groups are major metabolic pathways. nih.gov For N-alkylated indazoles, N-dealkylation is also a common metabolic route. acs.org The N-methyl group on this compound would be a likely site for such metabolism.

Impact of Substitution: The stability of the indazole core can be significantly altered by its substituents. In a study of indole (B1671886) analogues, replacement with an indazole core and substitution with electron-withdrawing groups, such as fluorine at the 5-position (structurally analogous to the 5-bromo position), led to a dramatic increase in metabolic stability (half-life) in mouse liver microsomes. nih.gov For example, a 5-fluoro-3-methyl indazole derivative showed a half-life of 23.66 minutes, compared to an unstable indole lead (12.35 min). nih.gov This suggests the 5-bromo substitution on the target compound may confer metabolic stability. Similarly, studies on N1-alkylated indazoles showed a high degree of metabolic stability, with only minimal N-demethylation observed after a 5-hour incubation with human liver microsomes. acs.org

Table 2: Metabolic Stability of Structurally Related Indazole Analogues in Mouse Liver Microsomes (MLM)

Compound DescriptionSubstitutionsHalf-Life (T₁/₂) in MLM (min)Reference
Indole Lead Compound-12.35 nih.gov
Indazole Analogue3-methyl, 5-fluoro23.66 nih.gov
Indazole Analogue3-CF₃, 5-fluoro105 nih.gov
Indazole Analogue3-CN, 5-fluoro>120 nih.gov

Rational Drug Design and Lead Optimization Strategies Guided by Indazole Scaffold

The indazole ring is a versatile and privileged scaffold in rational drug design, frequently used to optimize potency, selectivity, and pharmacokinetic properties. austinpublishinggroup.comnih.govbau.edu.tr

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structure of a biological target to design and optimize ligands. The indazole scaffold is particularly effective as it can form key hydrogen bond interactions with the hinge region of many protein kinases, making it a popular core for kinase inhibitor design. mdpi.comnih.gov Optimization strategies often involve modifying substituents at various positions on the indazole ring to enhance binding affinity and selectivity. For instance, in the development of EGFR inhibitors, systematic optimization of substituents on the indazole core led to compounds with potent activity against mutant forms of the receptor. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing a central molecular core with a different one that maintains similar biological activity but may have improved properties. google.com The indazole ring is often used as a bioisostere for other aromatic systems like indole or phenol (B47542). mdpi.com Replacing a phenol group, which is prone to metabolic glucuronidation, with an indazole can significantly improve metabolic stability and oral bioavailability. mdpi.com This strategy has proven successful in the development of PI3K inhibitors like GDC-0941 (Pictilisib). mdpi.com

Lead Optimization Guided by Substituents: The specific substituents on this compound each offer vectors for lead optimization:

N1-Methyl Group: The N1 position is crucial for modulating potency and physical properties. In a series of p38α MAPK inhibitors, modification of the N1-alkyl substituent was a key strategy to probe hydrophobic regions of the target's active site. acs.orgacs.org

C3-Cyclopropyl Group: The 3-position is often modified to improve selectivity and potency. The introduction of small, rigid groups like cyclopropane (B1198618) can provide favorable vectors into a target's binding pocket while maintaining good ligand efficiency. acs.org In the design of ULK1 inhibitors, optimization of the 3-position substituent on an indazole core led to a significant increase in potency. nih.gov

C5-Bromo Group: Halogenation, including bromination, at the 5- or 6-position is a common strategy to modulate electronic properties and fill specific hydrophobic pockets within a target protein. nih.gov This can enhance binding affinity and influence metabolic stability. For example, a 5-fluoro substitution was critical in developing potent and selective RIP2 kinase inhibitors for chronic inflammatory diseases. nih.gov

These established strategies underscore the potential of the indazole scaffold. By systematically modifying the bromo, cyclopropyl (B3062369), and methyl groups of this compound, researchers could rationally design novel compounds with tailored pharmacological profiles.

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-cyclopropyl-1-methylindazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclopropane ring installation via cross-coupling reactions or nucleophilic substitution. For example, brominated indazole precursors (e.g., 5-bromo-1-methylindazole) can undergo palladium-catalyzed coupling with cyclopropane derivatives . Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄) critically affect yields. Evidence from analogous compounds shows yields ranging from 45% to 78% under optimized conditions .

Q. How is the purity and structural integrity of this compound validated in synthesis?

Answer: Standard characterization includes:

  • NMR : 1H^1H NMR resolves methyl (δ ~2.7 ppm) and cyclopropyl protons (δ ~1.2–1.5 ppm), while 13C^{13}C NMR confirms aromatic carbons and cyclopropyl sp³ hybridization .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 265–270) validate molecular weight .
  • Elemental analysis : Discrepancies >0.3% in C/H/N content indicate impurities .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in α-glucosidase inhibition studies for brominated indazole derivatives?

Answer: Discrepancies in IC₅₀ values (e.g., 3a-k vs. 4a-f in ) may arise from:

  • Substituent positioning : Meta-substituted cyclopropyl groups enhance steric hindrance, reducing enzyme binding .
  • Assay variability : Standardize DPPH radical scavenging protocols (e.g., 0.1 mM DPPH, 30-min incubation) to minimize false positives .
  • Statistical validation : Use ANOVA with post-hoc tests (p <0.05) to confirm significance across triplicate trials .

Q. How can computational modeling optimize the regioselectivity of bromine substitution in indazole scaffolds?

Answer: Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity:

  • Electrostatic potential maps : Highlight electron-rich positions (C-5 vs. C-7) favoring bromination .
  • Transition state analysis : Identify kinetic vs. thermodynamic control using Gibbs free energy barriers (ΔG‡) .
    Experimental validation via HPLC (e.g., C18 column, acetonitrile/water gradient) quantifies regioselectivity ratios .

Q. What methodologies address challenges in crystallizing this compound for X-ray diffraction?

Answer:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to modulate solubility .
  • Temperature gradients : Slow cooling (0.1°C/min) from 60°C to 25°C promotes single-crystal growth .
  • Halogen bonding : Bromine’s polarizability enhances crystal packing; co-crystallization with iodine derivatives may stabilize lattices .

Data Interpretation & Experimental Design

Q. How should researchers interpret discrepancies between theoretical and experimental spectroscopic data (e.g., IR, NMR)?

Answer:

  • IR stretching frequencies : Observed C-Br peaks (~533 cm⁻¹) vs. calculated values (~550 cm⁻¹) may indicate crystal packing effects or hydrogen bonding .
  • NMR coupling constants : Cyclopropyl 3JHH^3J_{H-H} values (8–10 Hz) confirm chair-like conformations; deviations suggest ring strain or solvent interactions .

Q. What statistical frameworks are recommended for dose-response studies in enzyme inhibition assays?

Answer:

  • Non-linear regression : Fit IC₅₀ curves using Hill slope models (GraphPad Prism) to account for cooperative binding .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points in triplicate trials .

Methodological Optimization

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

Answer: Microwave irradiation (100–150°C, 300 W) reduces reaction times from 24h to 1–2h by enhancing thermal uniformity. For example, reports 85% yield in microwave-mediated Suzuki coupling vs. 60% under conventional heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.